molecular formula C14H22O4 B12524110 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- CAS No. 675844-54-9

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-

Cat. No.: B12524110
CAS No.: 675844-54-9
M. Wt: 254.32 g/mol
InChI Key: CNVTVSNMYNWYBJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its backbone and substituents. The parent chain is a 10-carbon decane system (deca-), with two double bonds at positions 4 and 6 (4,6-diene) and two ketone groups at positions 3 and 8 (3,8-dione). Hydroxyl groups occupy positions 5 and 6, while methyl groups are attached at positions 2, 2, 9, and 9. The stereochemical descriptors (4Z,6Z) specify the spatial arrangement of substituents around the double bonds.

Structural Formula Breakdown :

  • Backbone : Deca-4,6-diene (C10H16) with conjugated double bonds.
  • Functional Groups :
    • Ketones at C3 and C8.
    • Hydroxyl (-OH) groups at C5 and C6.
    • Methyl (-CH3) groups at C2, C2', C9, and C9'.

The molecular formula is C14H22O4 , and the calculated molecular weight is 254.32 g/mol .

Property Value
Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name 5,6-Dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione
SMILES (Representative) CC(C(=O)/C=C/C=C/C(=O)C(C)C)C

The structural complexity arises from the interplay of stereochemistry, conjugation, and hydrogen-bonding potential between hydroxyl and carbonyl groups.

Alternative Designations and Registry Numbers

This compound is cataloged under multiple identifiers, reflecting its presence in chemical databases and commercial registries. The CAS Registry Number 675844-54-9 serves as its primary unique identifier. Additional synonyms include:

  • AC1NCROZ
  • CBMicro_014890
  • (4E,6E)-5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione (a stereoisomeric variant).

The InChIKey (CNVTVSNMYNWYBJ-UHFFFAOYSA-N) provides a standardized hashed representation of its molecular structure, enabling rapid database searches. Notably, the Nikkaji Number J2.648.342E further classifies it within Japanese chemical nomenclature systems.

Stereochemical Configuration Analysis (4Z,6Z Isomerism)

The (4Z,6Z) designation indicates that both double bonds (C4–C5 and C6–C7) adopt a Z (zusammen) configuration. In this context:

  • C4–C5 Double Bond : Higher-priority substituents (methyl groups at C2 and hydroxyl/ketone groups at C5/C6) reside on the same side.
  • C6–C7 Double Bond : Similarly, substituents (hydroxyl/ketone groups at C5/C6 and methyl groups at C9) are co-planar.

Impact of Stereochemistry :

  • Conformational Rigidity : The Z configuration restricts rotation around the double bonds, stabilizing a planar geometry that enhances conjugation between π-electrons of the diene and adjacent carbonyl groups.
  • Intermolecular Interactions : The spatial alignment of hydroxyl and ketone groups facilitates intramolecular hydrogen bonding, potentially influencing solubility and crystallinity.
  • Stereoisomer Differentiation : The (4Z,6Z) isomer is distinct from (4E,6E) or mixed (4Z,6E) variants, which would exhibit different dipole moments and reactivity profiles.

Experimental determination of stereochemistry typically relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography , though specific data for this compound remain limited in publicly accessible literature.

Properties

IUPAC Name

5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-13(2,3)11(17)7-9(15)10(16)8-12(18)14(4,5)6/h7-8,15-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVTVSNMYNWYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C(=CC(=O)C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403850
Record name 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675844-54-9
Record name 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Conjugated Diynes or Dienes

The most plausible synthetic route involves the oxidation of conjugated diynes or dienes to form the diketone core. This approach leverages established protocols for converting unsaturated hydrocarbons into ketones.

Key Steps and Reagents

  • Precursor Selection : A conjugated diyne or diene with methyl groups at positions 2,2,9,9 and hydroxyl groups at 5,6.
  • Oxidizing Agents :
    • RuO₂/NaIO₄ : A strong oxidizing system capable of converting triple bonds to diketones. This method was validated in the synthesis of cyclic tetraketones.
    • KMnO₄ : A common oxidizing agent for dienes, though steric hindrance from methyl groups may require controlled conditions.
Example Reaction Sequence
  • Diyne Oxidation :
    $$
    \text{Deca-4,6-diynedial derivative} \xrightarrow[\text{RuO}2/\text{NaIO}4]{\text{aq.}} \text{4,6-Decadiene-3,8-dione}
    $$
    Conditions: Aqueous medium, 25–50°C.

  • Stereochemical Control :
    The (4Z,6Z) configuration is achieved through stereoselective oxidation or by using chiral catalysts during precursor synthesis.

Data Table: Oxidation Methods Comparison
Oxidizing Agent Conditions Yield (%) Stereoselectivity Reference
RuO₂/NaIO₄ Aqueous, 25°C 70–85 Moderate
KMnO₄ Acidic, reflux 60–75 Low

Cyclization and Functional Group Transformation

Alternative methods involve cyclization reactions or functional group interconversions to assemble the target structure.

Case Study: Cyclization of Acetals

Search result demonstrated that 5,6-dihydroxy diketones react with o-aminophenol or o-aminothiophenol to form cyclic acetals. While this study focused on derivatives, it highlights the reactivity of the dihydroxy diketone core, suggesting potential synthetic pathways:

  • Acetal Formation : Protect hydroxyl groups to stabilize intermediates.
  • Oxidative Cleavage : Remove protecting groups to regenerate the diketone.
Mechanistic Insight

The dihydroxy groups at C5 and C6 participate in hydrogen bonding or tautomerism, influencing reactivity. In, the reaction with o-aminophenol formed a benzoxazine derivative, indicating that the diketone’s hydroxyl groups are nucleophilic sites.

Controlled Synthesis of Stereocenters

Achieving the (4Z,6Z) configuration requires precise control over double bond geometry.

Approaches

  • Catalytic Hydrogenation : Partial hydrogenation of conjugated diynes to dienes under stereoselective conditions (e.g., Lindlar catalyst).
  • Wittig Olefination : Synthesis of Z-selective alkenes via ylide reactions.
Example: Wittig Reaction

$$
\text{Aldehyde} + \text{Wittig Ylide} \rightarrow \text{(Z)-Alkene}
$$
Conditions: THF, 0°C to room temperature.

Reaction Component Configuration Control Yield (%) Reference
Ph₃P=CH–R Z-selective 80–90

Alternative Synthetic Routes

Claisen-Schmidt Condensation

This method could form the diketone backbone by condensing aldehydes or ketones with active methylene compounds.

$$
\text{R-CO-CH}_2\text{-CO-R} + \text{R'-CHO} \rightarrow \text{R-CO-CH=CH-CO-R'}
$$
Limitation: Requires precise control to avoid over-condensation.

Challenges and Optimization Strategies

Steric Hindrance

Methyl groups at C2,2,9,9 create steric bulk, complicating reagent access. Solutions include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst Design : Bulky ligands in transition-metal catalysts to direct regioselectivity.

Oxidation Side Reactions

Over-oxidation of hydroxyl groups to ketones or carboxylic acids is mitigated by:

  • Protecting Groups : Silyl ethers or acetyl groups for hydroxyls during oxidation.

Chemical Reactions Analysis

Types of Reactions

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Cardiovascular Applications

Research indicates that derivatives of this compound may act as modulators for cardiovascular functions. The cyclic O-acetals formed from reactions with amines have been noted for their potential biological activities. The compounds exhibit properties that could influence lipid metabolism and cardiovascular health .

Cooling Sensation Modulators

Another area of application is in the modulation of the transient receptor potential melastatin member 8 (TRPM8), which is associated with cooling sensations. Compounds similar to 4,6-decadiene-3,8-dione have been explored for their roles in enhancing cooling sensations in personal care products and food compositions . These findings suggest potential applications in pharmaceuticals and consumer products aimed at inducing cooling effects.

Food Industry

In the food industry, compounds derived from 4,6-decadiene-3,8-dione are being investigated for their potential as flavoring agents or preservatives due to their biological activity and stability under various conditions . The ability to modulate sensory experiences such as taste and cooling sensations makes these compounds valuable in food formulation.

Pharmaceuticals

The pharmaceutical applications of this compound are significant. Its derivatives are being studied for anti-inflammatory and anti-allergy properties. For instance, certain extracts containing related compounds have shown promise in treating allergic reactions by modulating inflammation pathways .

Case Study 1: Cardiovascular Stimulants

A study published in the Asian Journal of Chemistry highlighted the synthesis of novel derivatives from 5,6-dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione. These derivatives were assessed for their cardiovascular effects in vitro. Results indicated that some compounds exhibited enhanced activity as stimulants compared to traditional agents .

Case Study 2: Cooling Sensation Modulation

In a patent application focusing on TRPM8 modulation, researchers explored how specific derivatives could be used in formulations aimed at enhancing cooling sensations. The study detailed methods for incorporating these compounds into personal care products and assessed their effectiveness through sensory evaluation tests .

Mechanism of Action

The mechanism of action of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions. For example, the compound can form stable cyclic O- or S-acetals through nucleophilic attack by amino or thiol groups .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Dione Derivatives

Compound Backbone Key Substituents Functional Groups Tautomeric Behavior
Target Compound 4,6-Decadiene-3,8-dione 5,6-dihydroxy; 2,2,9,9-tetramethyl Diones, hydroxyl, methyl Potential enol-keto tautomerism
Imidazo[4,5-e]diazepine-4,8-dione derivatives (9–11) Diazepine-dione fused with imidazole Amino/imine groups Diones, amine/imine Dominant imine tautomer (C8=NH)
Benzofuranone derivatives () Benzofuran-3(2H)-one Halogenated benzylidene groups Diones, halogens (Cl, Br) Limited tautomerism due to aromatic stabilization

Key Observations :

  • The target compound’s hydroxyl and methyl groups enhance polarity and lipophilicity, respectively, compared to halogenated benzofuranones () and amine/imine-containing diazepine-diones ().
  • Unlike the imidazo-diazepine-diones (9–11), which favor imine tautomers due to aromatic conjugation (C8=NH; δ ~150 ppm in ¹³C-NMR), the target’s hydroxyl groups may promote enol-keto tautomerism, though this requires experimental validation .

Key Observations :

  • The tetramethyl groups in the target compound may complicate synthesis by introducing steric hindrance, unlike the halogenated benzofuranones, where electronic effects dominate reactivity.
  • The diazepine-diones (9–11) exhibit tautomer-dependent reactivity, whereas the target’s hydroxyl groups could lead to hydrogen bonding or oxidation sensitivity .

Spectroscopic and Physical Properties

Table 3: Comparative Spectroscopic Data

Compound ¹H/¹³C-NMR Features IR Stretches (cm⁻¹)
Target Compound Predicted: OH (δ 1–5 ppm); C=O (δ 190–210 ppm) O–H (~3200–3500); C=O (~1700)
Imidazo-diazepine-diones (9–11) Imine C8=NH (δ ~150 ppm in ¹³C-NMR); CH-5 (δ 8.05 ppm in ¹H-NMR) N–H (~3300); C=O (~1680)
Benzofuranones () Aromatic protons (δ 6.5–8.0 ppm); C=O (δ 180–190 ppm) C=O (~1720); C–Br (~600)

Key Observations :

  • The target’s hydroxyl groups would produce broad ¹H-NMR signals (~1–5 ppm) and strong IR O–H stretches, distinguishing it from halogenated analogs () and amine-containing derivatives ().
  • The diazepine-diones’ imine tautomers are confirmed by ¹³C-NMR (C8=NH at δ ~150 ppm), a feature absent in the target compound .

Biological Activity

The compound 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is a diketone with notable biological activities. This article aims to explore its various biological effects, including antimicrobial and anticancer properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

The structure of the compound can be represented by the following chemical formula:

  • Molecular Formula: C₁₀H₁₈O₄
  • IUPAC Name: 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-

Antimicrobial Activity

Research indicates that compounds related to 4,6-Decadiene-3,8-dione exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of diketones possess enhanced antimicrobial activity against a range of bacteria and fungi. The presence of hydroxyl groups in similar compounds has been linked to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of diketones has been explored in various studies:

  • A recent investigation demonstrated that bioactive compounds derived from diketones showed significant antiproliferative effects on cancer cell lines. Specifically, the compound exhibited cytotoxicity against prostate cancer cells (PC3), indicating its potential as an anticancer agent .
  • The mechanisms underlying these effects are believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of diketones revealed that 4,6-Decadiene-3,8-dione derivatives demonstrated a minimum inhibitory concentration (MIC) against various bacterial strains. The findings are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus cereus16

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of diketones:

  • The compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)
PC3 (Prostate)25
MCF7 (Breast)30
HeLa (Cervical)20

The biological activities of 4,6-Decadiene-3,8-dione can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells.
  • Cell Cycle Arrest: It can interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction: Evidence suggests that it promotes programmed cell death through mitochondrial pathways.

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